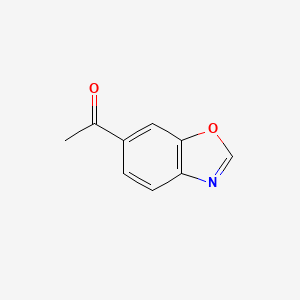sulfane](/img/structure/B13693284.png)
[2-(Chloromethoxy)ethyl](methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethoxy)ethylsulfane is an organic compound characterized by the presence of a chloromethoxy group attached to an ethyl chain, which is further bonded to a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)ethylsulfane typically involves the reaction of 2-chloroethanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Chloromethoxy)ethylsulfane can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethoxy)ethylsulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Chloromethoxy)ethylsulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethoxy)ethylsulfane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are often related to the formation and breaking of sulfur-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethoxy)ethylether
- 2-(Chloromethoxy)ethylamine
- 2-(Chloromethoxy)ethylketone
Uniqueness
Compared to similar compounds, 2-(Chloromethoxy)ethylsulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in reactions where sulfur-containing intermediates are required.
Propiedades
Fórmula molecular |
C4H9ClOS |
|---|---|
Peso molecular |
140.63 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2-methylsulfanylethane |
InChI |
InChI=1S/C4H9ClOS/c1-7-3-2-6-4-5/h2-4H2,1H3 |
Clave InChI |
QOROLHYLCDMSAK-UHFFFAOYSA-N |
SMILES canónico |
CSCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
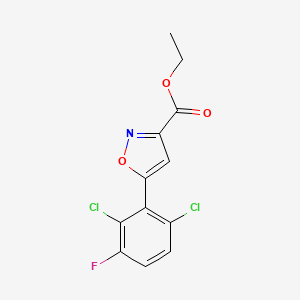
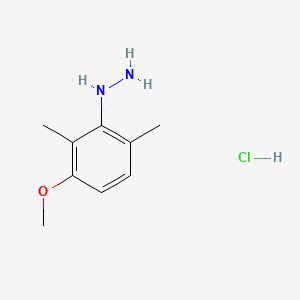
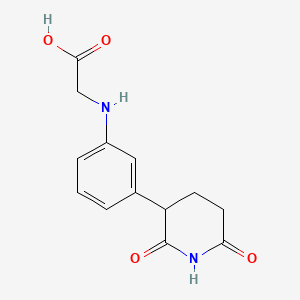
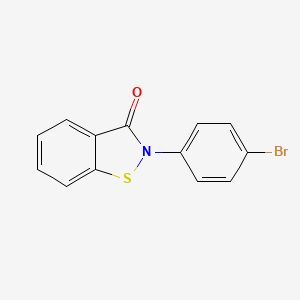
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

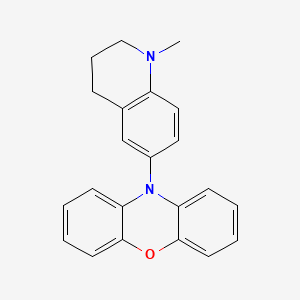

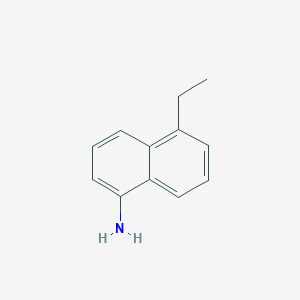
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
